5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine
Description
5-Nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 2-(thiophen-2-yl)ethyl substituent at the N2 position. The pyrimidine core provides a heterocyclic aromatic framework, while the nitro group enhances electron-withdrawing properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
5-nitro-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c11-9-8(15(16)17)6-13-10(14-9)12-4-3-7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICSEVHRZSIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde in the presence of ethanol under reflux conditions . This reaction forms the Schiff base, which is then further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiophene moiety can participate in electrophilic substitution reactions.
Condensation: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine can be used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Reduction: Conversion to 5-amino-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine.
Substitution: Formation of halogenated derivatives.
Condensation: Formation of various Schiff bases.
Scientific Research Applications
Anticancer Properties
One of the most prominent applications of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is its role as a potential anticancer agent. Research has demonstrated that this compound acts as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased genomic instability and cell death in cancer cells, making it a valuable candidate for cancer therapies.
Case Study:
A study involving human breast cancer cell lines (MCF7) showed that this compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established PARP inhibitors. This indicates its potential development as a therapeutic agent in breast cancer treatment.
Antimicrobial Activity
This compound also displays antimicrobial properties. Preliminary studies have indicated that derivatives related to this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus. The efficacy of these compounds against antibiotic-resistant strains highlights their potential utility in treating infections.
Case Study:
In vitro testing revealed that the compound's derivatives had superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting their application in combating resistant bacterial infections.
Synthetic Routes
One common method for synthesizing this compound is through the reaction of 6-nitropyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
Table: Summary of Synthetic Methods
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 6-nitropyrimidine-2,4-diamine + 2-(thiophen-2-yl)ethyl bromide | DMF, Potassium carbonate, Heat |
| 2 | Purification | Recrystallization or chromatography |
Pharmacokinetics and Mechanism of Action
Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good absorption and distribution within biological systems. The compound's solubility and stability are critical factors influencing its bioavailability and efficacy.
Mechanism of Action
The exact mechanism of action for 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is not fully understood. it is believed to interact with biological macromolecules such as DNA and proteins, potentially inhibiting their function. The nitro group may undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The nitro group at the 5-position (common in the target compound and others) enhances electrophilicity, facilitating interactions with biological targets like enzymes . Thiophene vs. Chloro vs. Nitro: Chloro-substituted analogs (e.g., 5-chloro-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine) exhibit lower electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to nitro derivatives .
Trifluoromethyl groups (e.g., 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine) enhance antimicrobial properties due to increased lipophilicity and membrane penetration .
Structural Uniqueness :
- The thiophen-ethyl chain in the target compound provides steric bulk and sulfur-mediated interactions absent in analogs with simpler alkyl or aryl substituents. This could improve binding specificity to sulfur-rich enzyme active sites .
Biological Activity
5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a nitro group and a thiophene moiety, which are critical for its biological interactions. The molecular formula is , and it has a CAS number of 1257549-48-6.
Target Interactions
The biological activity of this compound is hypothesized to involve interactions with DNA and bacterial biochemical pathways. Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting nucleic acid synthesis and function.
Mode of Action
The nitro group may undergo reduction to form an amino group, which can enhance the compound's reactivity towards biological targets. The thiophene moiety is also believed to participate in electron transfer processes that can affect cellular metabolism.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have measured minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various pathogens. Compounds with similar moieties have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 0.22 | S. aureus |
| Similar Compound B | 0.25 | S. epidermidis |
Anticancer Activity
Preliminary studies suggest potential anticancer effects for this compound class, particularly against cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). These derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various derivatives, including those similar to this compound. The results highlighted substantial inhibition of biofilm formation in pathogenic bacteria, reinforcing the potential for therapeutic applications in treating infections .
- Case Study on Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in targeted cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
